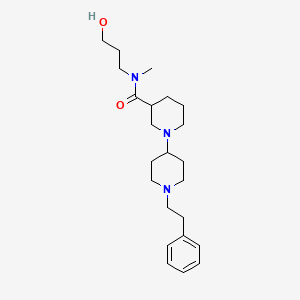![molecular formula C13H19NO5S2 B5441209 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5441209.png)
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to interact with specific proteins and enzymes in the body, which makes it an important tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves its ability to interact with specific proteins and enzymes in the body. It binds to these targets and modulates their activity, which can have various effects on biological processes. The exact mechanism of action of this compound varies depending on the specific target it is interacting with.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine are diverse and depend on the specific biological process being studied. Some of the effects that have been observed include changes in protein activity, alterations in cell signaling pathways, and modifications to gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine in lab experiments is its ability to selectively target specific proteins and enzymes. This makes it a valuable tool for investigating various biological processes. Additionally, this compound has been shown to have a low toxicity profile, which makes it safe for use in laboratory settings.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively high cost, which can make it difficult for some researchers to access. Additionally, the exact mechanism of action of this compound can be complex and difficult to study, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research involving 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine. One area of interest is the development of new drugs and therapies based on this compound. Additionally, there is ongoing research into the specific biological processes that this compound interacts with, which could lead to new insights into various diseases and disorders. Finally, there is interest in developing new methods for synthesizing this compound more efficiently and cost-effectively, which could make it more widely available for scientific research.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves several steps. First, 3-(methylsulfonyl)benzenesulfonyl chloride is reacted with morpholine to form the corresponding morpholine sulfonamide. This intermediate is then treated with 2,6-dimethylphenyl isocyanate to yield the final product.
Applications De Recherche Scientifique
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine has been used in various scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been shown to bind to specific proteins and enzymes, which makes it a valuable tool for investigating various biological processes. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-10-8-14(9-11(2)19-10)21(17,18)13-6-4-5-12(7-13)20(3,15)16/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVGGLCNDBNQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441134.png)
![methyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5441138.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441141.png)
![2-tert-butyl-6-[(2-methoxyethoxy)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5441142.png)
![2-(4-ethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5441149.png)
![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441155.png)

![N-(3-methylbenzyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5441170.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)
![2-[1-(3-methoxybenzyl)-4-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2-piperazinyl]ethanol](/img/structure/B5441197.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441211.png)
![N-(4-fluorophenyl)-2-{4-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B5441214.png)
![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441221.png)
![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5441229.png)